![molecular formula C22H22ClN3O3 B2911358 8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021101-46-1](/img/structure/B2911358.png)
8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as spirohydantoin derivatives, involves multi-step reaction sequences including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The advantages of these methods include mild conditions, simple operation, and good to excellent yields in each step .Molecular Structure Analysis
The molecular structure of similar compounds, such as “Spiro[4.5]decane” and “2,8-Diazaspiro[4.5]decane”, have been analyzed using techniques like single crystal X-ray diffraction, DFT and QTAIM calculations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The reaction sequence includes hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, “8-(2-Chloro-4-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” has a molecular formula of C22H21ClFN3O3, an average mass of 429.872 Da, and a monoisotopic mass of 429.125549 Da .Wissenschaftliche Forschungsanwendungen
Necroptosis Inhibition
Specific Scientific Field
This application falls under the field of Biomedical Research , specifically in the study of programmed cell death mechanisms.
Summary of the Application
Necroptosis is a type of programmed cell death involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . The compound “8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” has been identified as a promising inhibitor of Receptor-interacting protein kinase 1 (RIPK1), a key component of the necroptosis signaling pathway .
Methods of Application
The compound was identified as a potential RIPK1 inhibitor through a screening process . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .
Results or Outcomes
The discovery and characterization of necroptosis inhibitors like this compound accelerate our understanding of the necroptosis signaling pathway and provide important drug candidates for the treatment of necroptosis-related diseases .
Spirotetramat Synthesis
Specific Scientific Field
This application is in the field of Organic Chemistry , specifically in the synthesis of insecticides.
Summary of the Application
Spirotetramat is a second-generation insecticide developed by Bayer CropScience . The compound “8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a key intermediate in the synthesis of spirotetramat .
Methods of Application
The compound was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation .
Results or Outcomes
The proposed method for the synthesis of spirotetramat using this compound as an intermediate offers advantages such as mild conditions, simple operation, and good to excellent yields in each step .
Crystallography
Specific Scientific Field
This application is in the field of Crystallography and Material Science .
Summary of the Application
Two spirohydantoin derivatives, including “8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione”, were synthesized and analyzed by single crystal X-ray diffraction, DFT and QTAIM calculations . The study aimed to unravel the conformational and crystal packing preferences of these derivatives .
Methods of Application
The compound was synthesized and its crystal structure was analyzed using single crystal X-ray diffraction . DFT and QTAIM calculations were also performed to understand the conformational preferences .
Results or Outcomes
The study found that simple substitution of the benzoyl unit gave rise to different crystal structures . This work may provide a basis for the design of new cyclohexane-5-spirohydantoins with potential for pharmaceutical applications both at the molecular and supramolecular level .
Synthesis of 1-Methyl-8-Phenyl-1,3-Diazaspiro[4.5]Decane-2,4-Dione
Specific Scientific Field
This application is in the field of Organic Chemistry , specifically in the synthesis of organic compounds.
Summary of the Application
A simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed .
Methods of Application
The synthesis involves a three-step process . The reactions described in the process proceed readily, with high yields and no further purification .
Results or Outcomes
The method provides a cost-effective and efficient way to synthesize 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione .
Synthesis of N-1 Monosubstituted Spiro Carbocyclic Imidazolidine-2,4-Diones
Summary of the Application
A simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed . The reactions described in the process proceed readily, with high yields and no further purification .
Results or Outcomes
The proposed method, with an overall yield of 60%, offers a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which constitute a privileged class of heterocyclic scaffolds with pharmacological interest .
Synthesis of 8-Oxa-2-Azaspiro[4.5]Decane
Summary of the Application
The compound “8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” can be used in the synthesis of 8-oxa-2-azaspiro[4.5]decane .
Methods of Application
The synthesis involves a multi-step process . The reactions described in the process proceed readily, with high yields and no further purification .
Results or Outcomes
The proposed method offers a facile pathway to the synthesis of 8-oxa-2-azaspiro[4.5]decane .
Zukünftige Richtungen
The future directions for similar compounds, such as spirohydantoin derivatives, include the design of new cyclohexane-5-spirohydantoins with potential for pharmaceutical applications both at the molecular and supramolecular level . Another direction is the identification of novel delta opioid receptor agonists .
Eigenschaften
IUPAC Name |
8-(2-chlorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c23-18-9-5-4-8-17(18)19(27)25-14-11-22(12-15-25)20(28)26(21(29)24-22)13-10-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWRYKUYUMULFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

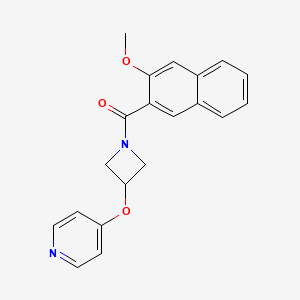
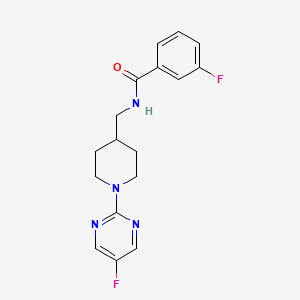
![({3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B2911279.png)
![5-[1-(9-Methylpurin-6-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2911282.png)
![3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911283.png)
![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2911286.png)
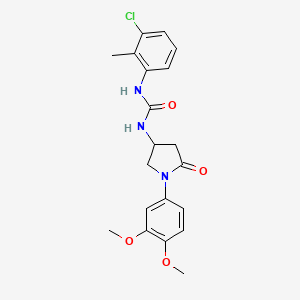
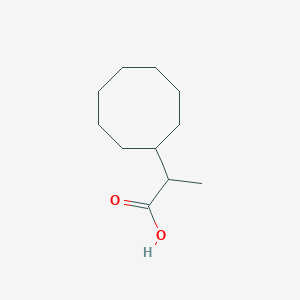

![(E)-4-(Dimethylamino)-N-methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2911291.png)
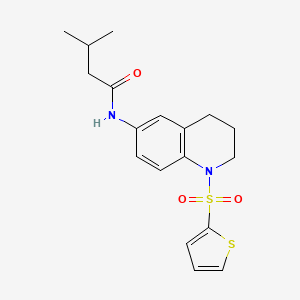
![2-{[4-(7-Methoxy-2-methyl-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzamide](/img/structure/B2911294.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/no-structure.png)
![3'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2911298.png)